Structural Determinant of Antifungal Inactivity vs. Active Congeners
Unlike ezomycins A1, B1, and C1 which contain an L-cystathionine pseudopeptide and exhibit antifungal activity, Ezomycin A2 lacks this moiety and is consequently inactive against the same fungal pathogens [1]. This is a definitive, binary structural differentiation that can be exploited in research settings.
| Evidence Dimension | Antifungal Activity (Presence of L-cystathionine) |
|---|---|
| Target Compound Data | Inactive (L-cystathionine absent) [1] |
| Comparator Or Baseline | Ezomycin A1: Active (L-cystathionine present) [1] |
| Quantified Difference | Qualitative difference (Active vs. Inactive) directly linked to presence/absence of L-cystathionine moiety |
| Conditions | Review of ezomycin class activity against phytopathogenic fungi (e.g., Sclerotinia, Botrytis) [2] |
Why This Matters
This confirms Ezomycin A2 is the ideal negative control or scaffold for SAR studies seeking to map the essential structural features for antifungal activity in this class.
- [1] Knapp, S.; Gore, V. K. Synthesis of the Ezomycin Nucleoside Disaccharide. Org. Lett. 2000, 2 (10), 1391–1393. https://doi.org/10.1021/ol005696f. View Source
- [2] Sakata, K.; Sakurai, A.; Tamura, S. Isolation of Novel Antifungal Antibiotics, Ezomycins A1, A2, B1 and B2. Agricultural and Biological Chemistry 1974, 38 (10), 1883–1890. https://doi.org/10.1080/00021369.1974.10861421. View Source
